CP-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

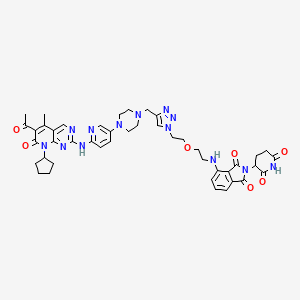

4-[2-[2-[4-[[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]methyl]triazol-1-yl]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N13O7/c1-26-32-23-47-44(50-39(32)56(29-6-3-4-7-29)42(62)37(26)27(2)58)48-35-12-10-30(22-46-35)54-17-15-53(16-18-54)24-28-25-55(52-51-28)19-21-64-20-14-45-33-9-5-8-31-38(33)43(63)57(41(31)61)34-11-13-36(59)49-40(34)60/h5,8-10,12,22-23,25,29,34,45H,3-4,6-7,11,13-21,24H2,1-2H3,(H,49,59,60)(H,46,47,48,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACRWHUPEPCFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC5=CN(N=N5)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9CCCC9)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N13O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CP-10 (Calprotectin/S100A8/A9): A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protein complex CP-10, more commonly known as Calprotectin (a heterodimer of S100A8 and S100A9). It details the history of its discovery, its biophysical and structural properties, tissue expression patterns, and its role as a significant biomarker in various inflammatory diseases. This document includes detailed methodologies for key experimental protocols, quantitative data presented in structured tables, and visualizations of its primary signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Discovery and History

The protein complex now known as Calprotectin was first identified in the 1980s.[1][2] It was independently discovered in various inflammatory conditions and was later characterized as a heterodimer of two calcium-binding proteins, S100A8 and S100A9. The name "calprotectin" was coined to reflect its calcium-binding properties and its observed antimicrobial (specifically antimycotic) activity against Candida albicans.[1] Early research identified this complex as the "L1 protein" in granulocytes.[3] These initial studies laid the groundwork for understanding its abundance in the cytosol of neutrophils, where it can constitute up to 60% of the soluble protein content.[4][5]

The clinical significance of calprotectin as a biomarker began to emerge with the development of assays to measure its concentration in bodily fluids. Fecal calprotectin, in particular, gained prominence as a non-invasive marker for intestinal inflammation, capable of distinguishing between inflammatory bowel diseases (IBD) and non-inflammatory conditions like irritable bowel syndrome (IBS).[1][6] Over the years, research has expanded to investigate the role of circulating calprotectin in a variety of other inflammatory and autoimmune disorders, including rheumatoid arthritis and cystic fibrosis.

Biophysical and Structural Properties

This compound, or Calprotectin, is a heterodimeric complex formed from two protein monomers: S100A8 and S100A9. These are members of the S100 family of calcium-binding proteins. The formation of the S100A8/S100A9 heterodimer is the preferential state, though homodimers can also exist.[5] In the presence of calcium, the heterodimers can further associate to form heterotetramers.[5] The binding of calcium induces a conformational change that is crucial for many of its biological functions, including its interaction with receptors and its antimicrobial activity through the sequestration of divalent metal ions like zinc and manganese.[5]

| Property | S100A8 (Monomer) | S100A9 (Monomer) | Calprotectin (S100A8/S100A9 Heterodimer) |

| Molecular Weight (Da) | ~10,835 | ~13,242 | ~24,000 |

| Isoelectric Point (pI) | ~6.4 | ~6.2 | 6.2 - 6.4 |

| Structure | EF-hand calcium-binding domains | EF-hand calcium-binding domains | Heterodimer, forms heterotetramers in the presence of Ca2+ |

Note: The isoelectric points are for the canine homologs, which are expected to be similar to human counterparts.[7]

Tissue and Cellular Expression

Calprotectin is predominantly expressed in cells of the myeloid lineage. Its expression is highest in neutrophils, where it is a major cytosolic protein.[4][8] It is also found in monocytes, macrophages, and early-stage dendritic cells.[1] While constitutively expressed in these immune cells, its expression can be induced in other cell types, such as keratinocytes and some epithelial cells, particularly in response to inflammatory stimuli.

| Tissue/Cell Type | Expression Level | Notes |

| Neutrophils | Very High | Constitutes up to 60% of the soluble cytosolic protein content.[4][5] |

| Monocytes | High | Constitutively expressed.[1] |

| Macrophages | High | Expression is prominent in activated macrophages.[1] |

| Keratinocytes | Inducible | Expression can be induced by inflammatory signals.[1] |

| Squamous Mucosal Epithelium | Inducible | Expression can be induced during inflammation.[1] |

Clinical Significance and Quantitative Data

Calprotectin has emerged as a valuable biomarker for a range of inflammatory conditions. Its stability in feces makes it an excellent non-invasive marker of gut inflammation.[6] Serum and plasma levels are also indicative of systemic inflammation.

| Condition | Sample Type | Typical Concentration Range (Healthy) | Typical Concentration Range (Active Disease) |

| Inflammatory Bowel Disease | Fecal | < 50 µg/g | > 250 µg/g (often much higher)[9] |

| Rheumatoid Arthritis | Serum | 0.1 - 1.6 µg/mL | Significantly elevated, correlates with disease activity[10] |

Fecal Calprotectin in IBD:

-

Normal: < 50 µg/g. This level suggests no significant intestinal inflammation.[9]

-

Borderline: 50 - 250 µg/g. This range is considered a grey area and may indicate mild inflammation from various causes, warranting further investigation or repeat testing.[9]

-

High: > 250 µg/g. This strongly indicates significant intestinal inflammation and is highly suggestive of IBD.[9]

Key Signaling Pathways

Extracellular calprotectin functions as a Damage-Associated Molecular Pattern (DAMP) molecule, exerting its pro-inflammatory effects primarily through two key receptors: Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).

TLR4 Signaling Pathway

Activation of TLR4 by S100A8/S100A9 initiates a downstream signaling cascade that is central to the inflammatory response. This pathway involves the recruitment of adaptor proteins and the activation of key transcription factors.

RAGE Signaling Pathway

The interaction of S100A8/S100A9 with RAGE also triggers pro-inflammatory signaling, with significant overlap with the TLR4 pathway, particularly in the activation of MAP kinases and NF-κB.

Experimental Protocols

Purification of Native Calprotectin from Human Neutrophils

This protocol describes a general workflow for the purification of calprotectin from peripheral blood neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using methods such as dextran sedimentation followed by density gradient centrifugation (e.g., Ficoll-Paque).[7][11]

-

Cell Lysis and Extraction: Resuspend the isolated neutrophils in a suitable buffer. Lyse the cells to release cytosolic proteins through methods like repeated freeze-thaw cycles and sonication.[7]

-

Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) to pellet cell debris. Collect the supernatant containing the cytosolic proteins.[12]

-

Ion-Exchange Chromatography: Apply the supernatant to a series of ion-exchange columns (e.g., anion and cation exchange) to separate calprotectin from other proteins based on charge.[7][8][11]

-

Dialysis and Concentration: Dialyze the purified fractions against a storage buffer and concentrate the protein.

-

Purity Assessment: Analyze the purity of the final product using SDS-PAGE, which should show two bands corresponding to S100A8 and S100A9, and size-exclusion chromatography.[8]

Quantification of Calprotectin by Sandwich ELISA

This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify calprotectin in biological samples.

Methodology:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the calprotectin complex.

-

Blocking: Block the remaining protein-binding sites on the wells to prevent non-specific binding.

-

Sample and Standard Incubation: Add prepared standards and samples (e.g., diluted serum or fecal extracts) to the wells and incubate to allow calprotectin to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the calprotectin molecule.

-

Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) that will bind to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.

-

Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (typically 450 nm). The intensity of the color is proportional to the amount of calprotectin in the sample. A standard curve is used to determine the concentration in the unknown samples.[13]

Conclusion

This compound (Calprotectin) has evolved from its initial discovery as a neutrophil-abundant protein to a cornerstone biomarker in the management of inflammatory diseases, particularly IBD. Its well-defined biophysical properties, specific expression pattern, and critical role in inflammatory signaling pathways make it a subject of ongoing research and a target for potential therapeutic intervention. This guide provides a foundational technical overview to support further investigation and application of this important protein complex in both research and clinical settings.

References

- 1. Calprotectin: from biomarker to biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calprotectin-from-biomarker-to-biological-function - Ask this paper | Bohrium [bohrium.com]

- 3. calprotectin.co.uk [calprotectin.co.uk]

- 4. Fecal calprotectin in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calprotectin - Wikipedia [en.wikipedia.org]

- 6. Calprotectin: from biomarker to biological function | Gut [gut.bmj.com]

- 7. Purification and partial characterization of canine calprotectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction, isolation, and concentration of calprotectin antigen (S100A8/S100A9) from granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fecal Calprotectin Levels in Crohn’s and Colitis: 7 Facts To Know | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]

- 10. Serum calprotectin: a promising biomarker in rheumatoid arthritis and axial spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, purification and anti-bacterial property of calprotectin from bovine neutrophil [jvr.ut.ac.ir]

- 12. ortoalresa.com [ortoalresa.com]

- 13. assets.exkitstore.com [assets.exkitstore.com]

An In-depth Technical Guide to the S100A9 Gene: Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

S100A9, a member of the S100 family of calcium-binding proteins, is a critical player in the innate immune response and inflammatory processes. Its expression is tightly regulated and often dysregulated in various inflammatory diseases and cancers, making it a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the S100A9 gene structure, its intricate regulatory mechanisms at the transcriptional and post-transcriptional levels, and detailed experimental protocols for its study.

S100A9 Gene Structure

The human S100A9 gene is located on the long arm of chromosome 1 at position q21.3, within a cluster of other S100 family members.[1] This genomic organization suggests a coordinated regulation of these functionally related genes. The S100A9 gene consists of three exons and two introns.

| Feature | GRCh38.p14 Assembly |

| Chromosome | 1 |

| Location | 153,357,854 - 153,361,023 bp |

| Strand | Plus (+) |

| Total Length | 3,170 bp |

| Exon 1 Length | 100 bp |

| Intron 1 Length | 1,213 bp |

| Exon 2 Length | 153 bp |

| Intron 2 Length | 973 bp |

| Exon 3 Length | 731 bp |

| Data sourced from NCBI Gene.[2] |

Transcriptional Regulation of S100A9

The expression of S100A9 is predominantly found in myeloid cells, such as neutrophils and monocytes, and is induced during inflammation.[3][4] Its transcription is controlled by a complex interplay of transcription factors and signaling pathways.

Key Transcription Factors

Several transcription factors are known to bind to the promoter region of S100A9 and modulate its expression:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of inflammation, NF-κB is a major driver of S100A9 expression. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of NF-κB, which then binds to κB sites in the S100A9 promoter.[5]

-

C/EBPβ (CCAAT/enhancer-binding protein beta): This transcription factor plays a crucial role in myeloid differentiation and inflammation. C/EBPβ cooperates with nuclear S100A9 to activate the Cox-2 promoter, leading to M2 macrophage polarization.[6]

-

STAT3 (Signal transducer and activator of transcription 3): Cytokines like Interleukin-6 (IL-6) can induce S100A9 expression through the activation of the JAK/STAT pathway, leading to the binding of STAT3 to the S100A9 promoter.

-

PU.1: This transcription factor is essential for myeloid development and has been shown to transcriptionally regulate both S100A8 and S100A9.

Signaling Pathways Regulating S100A9 Expression

The activation of the aforementioned transcription factors is governed by upstream signaling cascades initiated by various stimuli.

Ligands such as LPS and S100A8/A9 itself can bind to TLR4 and the Receptor for Advanced Glycation Endproducts (RAGE), respectively. This engagement triggers downstream signaling cascades that converge on the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs) like p38, ultimately leading to increased S100A9 transcription.[5][7]

The cytokine IL-6, upon binding to its receptor, activates the Janus kinase (JAK) family of tyrosine kinases. JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to activate the transcription of target genes, including S100A9.

Quantitative Data on S100A9 Expression

S100A9 expression varies significantly across different immune cell types and activation states.

| Cell Type | Condition | Expression Level (Relative) | Reference |

| Neutrophils | Resting | High | [6] |

| Monocytes | Resting | Low | [6] |

| Macrophages (M0) | Resting | Very Low | [6] |

| Macrophages (M1) | LPS-stimulated | Induced | [8] |

| Macrophages (M2) | IL-4 stimulated | Low | [6] |

| This table summarizes typical expression patterns. Actual values can vary based on experimental conditions. |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP-seq) for Transcription Factor Binding

This protocol outlines the general steps for performing ChIP-seq to identify the binding sites of a transcription factor (e.g., NF-κB p65) on the S100A9 promoter.

Detailed Methodology:

-

Cell Culture and Stimulation: Culture human monocytic cells (e.g., THP-1) and stimulate with 100 ng/mL LPS for 1 hour to induce NF-κB activation.

-

Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., anti-NF-κB p65). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution: Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the human genome, perform peak calling to identify regions of enrichment, and conduct motif analysis to confirm the presence of the transcription factor's binding motif.

Luciferase Reporter Assay for S100A9 Promoter Activity

This assay measures the activity of the S100A9 promoter in response to specific stimuli.

Detailed Methodology:

-

Cloning of the S100A9 Promoter: Amplify the promoter region of the human S100A9 gene (e.g., -1000 to +50 bp relative to the transcription start site) by PCR and clone it into a luciferase reporter vector (e.g., pGL3-Basic).

-

Cell Culture and Transfection: Co-transfect the S100A9 promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization) into a suitable cell line (e.g., HEK293T or THP-1).

-

Stimulation: After 24-48 hours, stimulate the cells with the desired agonist (e.g., 20 ng/mL TNF-α) for 6-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in promoter activity relative to the unstimulated control.

RT-qPCR for S100A9 mRNA Quantification

This protocol allows for the sensitive and specific quantification of S100A9 mRNA levels.

Detailed Methodology:

-

RNA Extraction: Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase and random hexamers or oligo(dT) primers.

-

qPCR: Perform real-time PCR using SYBR Green or a TaqMan probe-based assay with primers specific for S100A9. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

Validated Human S100A9 RT-qPCR Primers (SYBR Green):

| Primer Name | Sequence (5' to 3') |

| S100A9-Forward | AGCTGGAAGAGACACGGGAT |

| S100A9-Reverse | GGCCTGGCTTAGAGACAGGA |

-

Data Analysis: Calculate the relative expression of S100A9 mRNA using the ΔΔCt method.

Conclusion

The S100A9 gene is a key component of the inflammatory response, with its expression being tightly controlled by a network of transcription factors and signaling pathways. Understanding the intricacies of its structure and regulation is paramount for the development of novel therapeutic strategies targeting inflammatory diseases and cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of S100A9 in health and disease.

References

- 1. S100A9 S100 calcium binding protein A9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. S100A9 S100 calcium binding protein A9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | S100A8/A9 in Inflammation [frontiersin.org]

- 4. S100A9 Differentially Modifies Phenotypic States of Neutrophils, Macrophages, and Dendritic Cells: Implications for Atherosclerosis and Adipose Tissue Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S100A8 and S100A9 activate MAP kinase and NF-kappaB signaling pathways and trigger translocation of RAGE in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutrophil S100A9 supports M2 macrophage niche formation in granulomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S100A9: The unusual suspect connecting viral infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CP-10 (S100A8): A Comprehensive Technical Guide to its Expression in Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expression of CP-10, also known as S100A8, a key pro-inflammatory protein, across various cell types. This document summarizes quantitative expression data, details experimental methodologies for its detection, and visualizes the core signaling pathways it activates, serving as a vital resource for researchers in immunology, oncology, and drug development.

Data Presentation: this compound (S100A8) Expression Levels

The expression of this compound is most prominent in cells of the myeloid lineage, playing a crucial role in the innate immune response. Its expression can be constitutive or inducible, depending on the cell type and the presence of inflammatory stimuli.

| Cell Type | Protein Expression Level (Relative to total cytosolic protein) | Expression Type | Key References |

| Neutrophils | Very High (up to 45%) | Constitutive | [1][2] |

| Monocytes | Low to Moderate (approx. 1-5%) | Constitutive | [2][3] |

| Macrophages | Inducible | Inducible (by inflammatory stimuli) | [4] |

| Myeloid-Derived Dendritic Cells | Present | Constitutive | [1] |

| Keratinocytes | Inducible | Inducible (by inflammation) | [1] |

| Epithelial Cells | Inducible | Inducible (by inflammation) | [3] |

| Osteoclasts | Inducible | Inducible | [4] |

| Platelets | Present | Constitutive | [4] |

| Vascular Endothelial Cells | Inducible | Inducible (by inflammatory stimuli) | [4] |

| Fibroblast-like Synoviocytes | Inducible | Inducible (in rheumatoid arthritis) | [4] |

Note: The protein expression levels are presented as a percentage of the total cytosolic protein, providing a standardized measure for comparison across different cell types. These values are approximations derived from multiple sources and can vary based on the activation state of the cells and the specific experimental conditions.

Experimental Protocols

Accurate detection and quantification of this compound (S100A8) are critical for research and clinical applications. The following are detailed protocols for the two most common techniques used to analyze its expression.

Western Blot Analysis for S100A8 Detection

This protocol outlines the steps for detecting S100A8 protein in cell lysates.

1. Materials and Reagents:

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: 12% polyacrylamide gels, SDS-PAGE running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS).

-

Protein Ladder: Pre-stained protein standards.

-

Transfer: PVDF membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Rabbit anti-S100A8 polyclonal antibody (or a validated monoclonal antibody) diluted in blocking buffer (e.g., 1:1000 dilution).

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG diluted in blocking buffer (e.g., 1:5000 dilution).

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST.

2. Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE:

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil for 5 minutes.

-

Load the samples and a protein ladder onto a 12% polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour in a wet transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-S100A8 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Northern Blot Analysis for S100A8 mRNA Detection

This protocol describes the detection of S100A8 mRNA in total RNA samples.

1. Materials and Reagents:

-

RNA Extraction: Trizol reagent or a commercial RNA extraction kit.

-

Gel Electrophoresis: 1.2% agarose gel containing 2.2 M formaldehyde, MOPS buffer.

-

RNA Ladder: Formaldehyde-denatured RNA ladder.

-

Transfer: Nylon membrane, 20x SSC buffer.

-

Probe Labeling: S100A8-specific DNA probe labeled with ³²P-dCTP using a random priming labeling kit.

-

Hybridization: Hybridization buffer (e.g., UltraHyb from Ambion), salmon sperm DNA.

-

Washing Buffers: High and low stringency wash buffers (containing SSC and SDS).

-

Detection: Phosphorimager screen and scanner.

2. Procedure:

-

RNA Extraction:

-

Extract total RNA from cells using Trizol or a similar method, ensuring RNase-free conditions.

-

Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose gel.

-

-

Gel Electrophoresis:

-

Denature 10-20 µg of total RNA per sample by heating at 65°C for 15 minutes in the presence of formamide and formaldehyde.

-

Separate the RNA on a 1.2% formaldehyde-agarose gel in MOPS buffer.

-

-

RNA Transfer:

-

Transfer the RNA from the gel to a nylon membrane overnight via capillary action using 20x SSC buffer.

-

UV crosslink the RNA to the membrane.

-

-

Probe Preparation and Hybridization:

-

Generate a ³²P-labeled DNA probe specific for S100A8 using a random priming kit.

-

Pre-hybridize the membrane in hybridization buffer containing salmon sperm DNA for at least 4 hours at 42°C.

-

Add the denatured, labeled probe to the hybridization buffer and incubate overnight at 42°C.

-

-

Washing:

-

Perform a series of washes with increasing stringency (decreasing SSC concentration and increasing temperature) to remove non-specifically bound probe.

-

-

Detection:

-

Expose the membrane to a phosphorimager screen.

-

Scan the screen to visualize the S100A8 mRNA band.

-

Signaling Pathways and Experimental Workflows

This compound (as part of the S100A8/A9 complex) exerts its pro-inflammatory effects by engaging cell surface receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).

S100A8/A9 Signaling Pathways

The following diagrams illustrate the key signaling cascades initiated by S100A8/A9.

Caption: S100A8/A9-TLR4 signaling cascade.

Caption: S100A8/A9-RAGE signaling cascade.

Experimental Workflow for this compound (S100A8) Detection

The following diagram outlines a typical experimental workflow for the detection and quantification of S100A8.

Caption: Western Blot workflow for S100A8.

References

Post-Translational Modifications of S100A9: A Technical Guide for Researchers

An In-depth Exploration of the Regulatory Landscape of a Key Inflammatory Protein

Introduction

S100A9, also known as myeloid-related protein 14 (MRP14) or calgranulin B, is a calcium-binding protein that plays a pivotal role in a myriad of cellular processes, particularly in the realm of inflammation and immunity. It is constitutively expressed in myeloid cells, such as neutrophils and monocytes, and its expression is upregulated in various inflammatory conditions and cancers. The functional plasticity of S100A9 is intricately regulated by a host of post-translational modifications (PTMs). These modifications act as molecular switches, modulating its structure, localization, protein-protein interactions, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the known PTMs of S100A9, their functional consequences, and the experimental methodologies used for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex regulatory mechanisms governing S100A9 function.

Core Post-Translational Modifications of S100A9

S100A9 undergoes several key PTMs that have been demonstrated to significantly impact its function. These include oxidation, phosphorylation, citrullination, and S-glutathionylation. While other modifications such as N-acetylation and the formation of disulfide cross-links have also been reported, this guide will focus on the most extensively studied PTMs with well-defined functional outcomes.

Table 1: Summary of Key Post-Translational Modifications of S100A9

| Modification | Modified Residue(s) | Key Enzyme(s) | Functional Consequences | Key References |

| Oxidation | Methionine 63 (Met63), Methionine 83 (Met83) | Reactive Oxygen Species (ROS) | Abolishes the chemo-repulsive (fugetactic) effect on neutrophils.[1][2][3][4] | [1][2][3][4] |

| Phosphorylation | Threonine 113 (Thr113) | p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Regulates translocation from the cytoplasm to the plasma membrane, promotes pro-inflammatory cytokine secretion, and is essential for the pro-inflammatory functions of extracellular S100A8/A9.[5][6][7][8][9] | [5][6][7][8][9] |

| Citrullination | Arginine residues | Peptidylarginine Deiminases (PADs) | Alters protein structure and function; implicated in autoimmune diseases. Specific sites on S100A9 and direct functional consequences are still under active investigation.[10][11] | [10][11] |

| S-Glutathionylation | Cysteine residues | Glutathione S-transferases (GSTs), spontaneous reaction with GSSG | Regulates inflammatory activities, may protect from irreversible oxidation, and reduces neutrophil binding to the extracellular matrix.[3][12] | [3][12] |

Ubiquitination and SUMOylation

Extensive literature searches did not yield direct evidence of ubiquitination or SUMOylation of S100A9. While these are common PTMs for regulating protein stability and function, they do not appear to be well-documented for S100A9 in the currently available scientific literature. Researchers investigating novel regulatory mechanisms of S100A9 may find this an interesting area for future exploration.

Functional Implications of S100A9 PTMs in Signaling Pathways

The PTMs of S100A9 are not isolated events; they are deeply integrated into cellular signaling networks, influencing downstream pathways that are critical in inflammation and cancer.

S100A9-Mediated Inflammatory Signaling

Extracellular S100A9 can act as a Damage-Associated Molecular Pattern (DAMP) by binding to receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This interaction triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[4][13][14] Phosphorylation of S100A9 at Thr113 is crucial for the secretion of the pro-inflammatory S100A8/A9 complex, thereby amplifying the inflammatory response.[6][7]

Regulation of Neutrophil Migration by S100A9 Oxidation

Unmodified S100A9 has a chemo-repulsive effect on neutrophils, a process known as fugetaxis.[1][2][3] However, in an oxidative environment, such as at a site of inflammation, methionine residues (Met63 and Met83) in S100A9 become oxidized. This oxidation abrogates the chemo-repulsive activity, effectively acting as a molecular switch that can influence neutrophil trafficking during an inflammatory response.[1][2][3][4]

Experimental Protocols for Studying S100A9 PTMs

This section provides generalized protocols for key experiments used to investigate S100A9 PTMs. Researchers should optimize these protocols for their specific experimental conditions and reagents.

Experimental Workflow for PTM Analysis

Protocol 1: Immunoprecipitation (IP) of S100A9

This protocol describes the enrichment of S100A9 from cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-S100A9 antibody.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

-

Prepare cell or tissue lysate by homogenizing in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-S100A9 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the immunoprecipitated S100A9 from the beads using elution buffer.

-

The eluted protein can be used for downstream applications like Western blotting or mass spectrometry.

Protocol 2: Western Blotting for Phosphorylated S100A9

This protocol is for the detection of phosphorylated S100A9 following SDS-PAGE.

Materials:

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibody: anti-phospho-S100A9 (Thr113).

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent substrate.

Procedure:

-

Separate the S100A9-containing samples (e.g., from IP or total lysate) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-S100A9 (Thr113) primary antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system.

Protocol 3: In Vitro Citrullination of S100A9

This protocol describes the citrullination of recombinant S100A9 using PAD enzymes.

Materials:

-

Recombinant human S100A9.

-

Recombinant human PAD2 or PAD4.

-

Citrullination buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT).

-

Reaction termination solution (e.g., SDS-PAGE sample buffer).

Procedure:

-

In a microcentrifuge tube, combine recombinant S100A9, PAD enzyme, and citrullination buffer.

-

Incubate the reaction mixture at 37°C for a desired time period (e.g., 1-4 hours).

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

The citrullinated S100A9 can be analyzed by Western blotting using an anti-citrulline antibody or by mass spectrometry.

Protocol 4: Mass Spectrometry for PTM Identification and Quantification

Mass spectrometry is a powerful tool for identifying the exact sites of PTMs and quantifying their abundance.

General Workflow:

-

Protein Digestion: The S100A9 protein (either from an in-gel band or in-solution) is digested into smaller peptides using a protease like trypsin.

-

Peptide Separation: The resulting peptides are separated using liquid chromatography (LC).

-

Mass Analysis: The separated peptides are introduced into a mass spectrometer for mass-to-charge ratio (m/z) measurement (MS1 scan).

-

Peptide Fragmentation: Selected peptides are fragmented, and the m/z of the fragment ions are measured (MS/MS scan).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptide sequence and the site of modification. The intensity of the peptide signals in the MS1 scan can be used for relative quantification.

Note on Citrullination Analysis: The mass shift for citrullination is very small (+0.984 Da), which requires high-resolution mass spectrometry to distinguish it from the natural isotope distribution of arginine.

Conclusion

The post-translational modification of S100A9 is a critical layer of regulation that fine-tunes its diverse biological functions. Understanding the specific PTMs, the enzymes that catalyze them, and their downstream consequences is essential for elucidating the role of S100A9 in health and disease. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate world of S100A9 PTMs, which may ultimately lead to the development of novel therapeutic strategies targeting inflammatory diseases and cancer. As research in this field continues to evolve, a more complete picture of the S100A9 "PTM code" will undoubtedly emerge, offering new avenues for therapeutic intervention.

References

- 1. genscript.com [genscript.com]

- 2. is.muni.cz [is.muni.cz]

- 3. Immunoprecipitation (IP) Protocol | Rockland [rockland.com]

- 4. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 5. Immunoprecipitation Procedure [merckmillipore.com]

- 6. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 8. S100A9 Induced Inflammatory Responses Are Mediated by Distinct Damage Associated Molecular Patterns (DAMP) Receptors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assay to determine SUMOylation sites on protein substrates | Springer Nature Experiments [experiments.springernature.com]

The Role of CP-10 in Autoimmune Diseases: A Technical Guide

An In-depth Examination of a Key Inflammatory Mediator and its Therapeutic Potential

Abstract

CP-10, also known as S100A9 or Calgranulin B, is a calcium-binding protein that has emerged as a critical player in the pathogenesis of numerous autoimmune diseases. As a member of the Damage-Associated Molecular Pattern (DAMP) molecule family, this compound is released by activated myeloid cells and acts as a potent pro-inflammatory signal, amplifying and perpetuating immune responses. This technical guide provides a comprehensive overview of the role of this compound in autoimmune diseases, with a focus on its molecular mechanisms, quantitative expression in various conditions, and the experimental models used to study its function. Detailed signaling pathways and experimental protocols are provided to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of immunology and autoimmune disease.

Introduction to this compound (S100A9)

This compound is a member of the S100 family of proteins, characterized by their EF-hand calcium-binding motifs. It is constitutively expressed in neutrophils and can be induced in monocytes, macrophages, and epithelial cells during inflammatory conditions.[1] this compound rarely exists as a monomer and readily forms homodimers or heterodimers with its binding partner, S100A8, to form calprotectin (S100A8/A9).[2] This complex is a major protein component of the neutrophil cytosol, accounting for up to 40% of its soluble protein content. Upon cellular activation or damage, this compound and calprotectin are actively secreted into the extracellular space, where they function as potent inflammatory mediators.[2]

The Pro-inflammatory Function of this compound in Autoimmunity

Extracellular this compound acts as a DAMP, signaling cellular danger and initiating an inflammatory cascade. Its role in amplifying inflammation is central to the pathophysiology of several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[3][4][5] Elevated levels of this compound and calprotectin are found in the serum, synovial fluid, and inflamed tissues of patients with these conditions, often correlating with disease activity.[6][7]

The pro-inflammatory effects of this compound are primarily mediated through its interaction with two key pattern recognition receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[8]

Quantitative Data on this compound Expression in Autoimmune Diseases

The following tables summarize quantitative data on this compound (S100A9) and calprotectin (S100A8/A9) levels in various autoimmune diseases from clinical studies.

Table 1: Serum this compound (S100A9) and Calprotectin (S100A8/A9) Levels in Rheumatoid Arthritis (RA)

| Analyte | Patient Group | Healthy Controls (ng/mL) | RA Patients (ng/mL) | p-value | Reference |

| S100A8/A9 | Recent-onset RA (n=43) | Median not specified | Significantly higher | < 0.0001 | [6] |

| Calprotectin | TCZ-treated RA (n=69) | Not applicable | Active RA: 4155.5 (IQR 1865.3–6068.3) vs. Inactive RA: 1040.0 (IQR 676.0–1638.0) | < 0.001 | [7] |

| S100A9 | RA patients (responders to MTX/ETA, n=12) | Not applicable | Responders: (3.56±0.20) x 10^6 (relative abundance) | 0.0022 | [9] |

| S100A9 | RA patients (non-responders to MTX/ETA, n=10) | Not applicable | Non-responders: (1.01±0.28) x 10^6 (relative abundance) | 0.0022 | [9] |

Table 2: Serum this compound (S100A9) and Calprotectin (S100A8/A9) Levels in Systemic Lupus Erythematosus (SLE)

| Analyte | Patient Group | Healthy Controls (ng/mL) | SLE Patients (ng/mL) | p-value | Reference |

| S100A8/A9 | SLE patients (n=290) | Median: 790 | Median: 1230 | 0.023 | [10] |

| S100A8/A9 | NPSLE patients | Not applicable | Median: 1400 | 0.011 (vs. non-NPSLE) | [10] |

| S100A8/A9 | SLE patients with Cognitive Impairment (n=116) | Not applicable | Significantly higher | 0.006 | [11] |

| S100A8/A9 | SLE patients with Cognitive Impairment (n=48) | Not applicable | Elevated levels | 0.0007 | [12] |

Table 3: Fecal Calprotectin (S100A8/A9) Levels in Inflammatory Bowel Disease (IBD)

| Patient Group | Cut-off Value (µg/g) | Sensitivity | Specificity | Diagnostic Accuracy | Reference |

| IBD vs. non-IBD | 100 | 95% | 91% | High | [13] |

| IBD vs. IBS | 150 | 87.5% | 90.5% | High | [4] |

| Crohn's Disease | 150 | 85% | 81% | High | [4] |

| Ulcerative Colitis | 188 | 98% | 96% | High | [4] |

| IBD vs. IBS | Not specified | Not specified | Not specified | Significantly higher in IBD (p < 0.0001) | [14] |

Signaling Pathways Activated by this compound

The interaction of this compound with TLR4 and RAGE triggers intracellular signaling cascades that culminate in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound-TLR4 Signaling Pathway

The binding of this compound to TLR4 initiates a MyD88-dependent signaling pathway, which is a central axis in innate immune activation.

References

- 1. mdpi.com [mdpi.com]

- 2. wiki.epfl.ch [wiki.epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. Calprotectin in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From bench to bedside: Calprotectin (S100A8/S100A9) as a biomarker in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calprotectin (S100A8/S100A9) detects inflammatory activity in rheumatoid arthritis patients receiving tocilizumab therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Identification of S100A9 as Biomarker of Responsiveness to the Methotrexate/Etanercept Combination in Rheumatoid Arthritis Using a Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum S100A8/A9 concentrations are associated with neuropsychiatric involvement in systemic lupus erythematosus: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serum S100A8/A9 and MMP-9 levels are elevated in systemic lupus erythematosus patients with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Faecal calprotectin: Management in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From bench to bedside: Fecal calprotectin in inflammatory bowel diseases clinical setting - PMC [pmc.ncbi.nlm.nih.gov]

CP-10 (S100A9): A Comprehensive Technical Guide to its Role as a Biomarker in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-10, also known as S100A9 or calgranulin B, is a calcium-binding protein predominantly expressed in neutrophils and monocytes. It belongs to the S100 protein family and plays a crucial role in the amplification of inflammatory responses. In response to inflammatory stimuli, this compound is released at sites of inflammation and can be detected in various biological fluids, including serum, plasma, synovial fluid, and feces. Its extracellular functions are mediated primarily through interactions with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), leading to the activation of pro-inflammatory signaling cascades. This technical guide provides an in-depth overview of this compound as a biomarker for inflammatory diseases, with a focus on rheumatoid arthritis and inflammatory bowel disease.

Molecular Profile and Function

This compound is a member of the S100 family of calcium-binding proteins. It exists as a homodimer and can also form a heterodimer with a related protein, S100A8, to form calprotectin (S100A8/A9). This complex is the predominant form in the cytosol of neutrophils, accounting for up to 60% of the soluble protein content. The expression of S100A9 is upregulated in response to inflammatory signals, and the protein is actively secreted by phagocytes.

Extracellular S100A9 acts as a damage-associated molecular pattern (DAMP) molecule. By binding to TLR4 and RAGE on immune and endothelial cells, it triggers intracellular signaling pathways, primarily through NF-κB and MAP kinases. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, further amplifying the inflammatory cascade.

This compound as a Biomarker in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Serum levels of S100A9 have been shown to be a promising biomarker for both diagnosis and monitoring of disease activity in RA.

Data Presentation: Performance of Serum S100A9 in Rheumatoid Arthritis

| Parameter | Value | Notes | References |

| Diagnostic Performance (RA vs. Healthy Controls) | |||

| Sensitivity | 34% | At a specificity of 97% (cut-off: 3.5 μg/ml). | [1] |

| Specificity | 97% | At a sensitivity of 34% (cut-off: 3.5 μg/ml). | [1] |

| Area Under the Curve (AUC) | 0.78 | ROC analysis discriminating RA patients from healthy controls. | [1][2] |

| Monitoring Disease Activity (in Tocilizumab-treated patients) | |||

| Sensitivity | 80.0% | For detecting RA disease activity (cut-off: 1916.5 ng/ml). | [3] |

| Specificity | 80.0% | For detecting RA disease activity (cut-off: 1916.5 ng/ml). | [3] |

| Prediction of Treatment Response (Etanercept/Methotrexate) | |||

| Sensitivity | 83.3% | For discriminating responders from non-responders. | [4][5] |

| Specificity | 70% | For discriminating responders from non-responders. | [4][5] |

| Correlation with Disease Activity Score 28 (DAS28) | |||

| Spearman's Rho (ρ) | 0.32-0.62 | Significant correlation between serum calprotectin and DAS28. | [6] |

| Pearson's Correlation (r) | 0.321 (p<0.001) | Significant correlation between serum calprotectin and DAS28-ESR. | [7] |

This compound (as part of Calprotectin) as a Biomarker in Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. Fecal calprotectin (a complex of S100A8 and S100A9) is a well-established non-invasive biomarker for the diagnosis and monitoring of IBD.

Data Presentation: Performance of Fecal Calprotectin (S100A8/A9) in Inflammatory Bowel Disease

| Parameter | Value | Notes | References |

| Distinguishing IBD from Irritable Bowel Syndrome (IBS) | |||

| Pooled Sensitivity | 85.8% | Meta-analysis of 17 studies. | [8] |

| Pooled Specificity | 91.7% | Meta-analysis of 17 studies. | [8] |

| Assessing Endoscopic Activity in IBD | |||

| Pooled Sensitivity | 85% | Meta-analysis of 25 studies. | [9][10] |

| Pooled Specificity | 75% | Meta-analysis of 25 studies. | [9][10] |

| AUC | 0.88 | [9][10] | |

| Assessing Endoscopic Activity in Ulcerative Colitis | |||

| Pooled Sensitivity | 87.3% | [9][10] | |

| Pooled Specificity | 77.1% | [9][10] | |

| AUC | 0.91 | [9][10] | |

| Assessing Endoscopic Activity in Crohn's Disease | |||

| Pooled Sensitivity | 82.4% | [9][10] | |

| Pooled Specificity | 72.1% | [9][10] | |

| AUC | 0.84 | [9][10] | |

| Predicting Relapse in IBD | |||

| Pooled Sensitivity | 0.720 | Optimal cut-off value of 152 μg/g. | [11] |

| Pooled Specificity | 0.740 | Optimal cut-off value of 152 μg/g. | [11] |

| AUC | 0.794 | [11] | |

| Correlation with Macroscopic Inflammation in Pediatric IBD | |||

| Spearman's Rho (ρ) | 0.65 | Combined extent and severity score. | |

| Correlation with Microscopic Inflammation in Pediatric IBD | |||

| Spearman's Rho (ρ) | 0.75 | Combined extent and severity score. |

Signaling Pathways

Extracellular S100A9 activates downstream signaling pathways primarily through TLR4 and RAGE, leading to an amplified inflammatory response.

References

- 1. Serum calprotectin: a promising biomarker in rheumatoid arthritis and axial spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calprotectin (S100A8/S100A9) detects inflammatory activity in rheumatoid arthritis patients receiving tocilizumab therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. scispace.com [scispace.com]

- 6. Calprotectin (S100A8/A9) and S100A12 are associated with measures of disease activity in a longitudinal study of patients with rheumatoid arthritis treated with infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between serum calprotectin (S100A8/9) and clinical, laboratory and ultrasound parameters of disease activity in rheumatoid arthritis: A large cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic review with meta-analysis: Diagnostic performance of faecal calprotectin in distinguishing inflammatory bowel disease from irritable bowel syndrome in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fecal calprotectin in assessing inflammatory bowel disease endoscopic activity: a diagnostic accuracy meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jgld.ro [jgld.ro]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantification of CP-10 in Serum

This document provides detailed methodologies for the measurement of two potential analytes referred to as "CP-10": C-Peptide (CP) and Chemokine (C-X-C motif) ligand 10 (CXCL10) , also known as Interferon-gamma-inducible protein 10 (IP-10). Both are important biomarkers in research and clinical settings. The following sections detail the principles, protocols, and data interpretation for their quantification in serum samples using common immunoassay techniques and mass spectrometry.

Section 1: Measurement of C-Peptide (CP) in Serum

Application Notes

C-Peptide is a 31-amino acid polypeptide that is cleaved from proinsulin in the pancreatic β-cells, resulting in the formation of one molecule of insulin and one molecule of C-Peptide. As it is co-secreted with insulin in equimolar amounts and is not cleared by the liver as rapidly as insulin, serum C-Peptide levels are a reliable indicator of endogenous insulin production and pancreatic β-cell function. Measurement of C-Peptide is crucial in the differential diagnosis of diabetes, management of insulinomas, and monitoring of pancreas transplants. The most common method for quantifying serum C-Peptide is the enzyme-linked immunosorbent assay (ELISA).

The fundamental principle of a sandwich ELISA involves a capture antibody pre-coated onto a microplate well, which binds to the C-Peptide in the sample.[1] A second, biotinylated detection antibody then binds to a different epitope on the C-Peptide, forming a "sandwich".[1] Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin. Finally, a substrate solution is added that reacts with the HRP to produce a colorimetric signal directly proportional to the amount of C-Peptide present.[1]

Experimental Protocol: C-Peptide Sandwich ELISA

This protocol is a generalized procedure based on commercially available ELISA kits.[2] Users should always refer to the specific instructions provided with their kit.

1. Materials Required (Not typically supplied in kits):

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Precision pipettes and disposable tips.

-

Deionized or double-distilled water.

-

Microplate shaker (optional, but recommended).[2]

-

Absorbent paper.

-

Centrifuge for sample preparation.

2. Reagent Preparation:

-

Wash Buffer: Dilute the concentrated (e.g., 25x) Wash Buffer to a 1x solution with deionized water.

-

Standards: Reconstitute the lyophilized C-Peptide standard with the provided Standard Diluent Buffer to create a stock solution. Perform serial dilutions as per the kit manual to generate a standard curve (e.g., from 20 ng/mL down to the lowest concentration).

-

Biotinylated Detection Antibody: Prepare the working solution of the biotinylated antibody by diluting the concentrated stock in the appropriate buffer.

-

Streptavidin-HRP: Prepare the working solution of Streptavidin-HRP by diluting the concentrated stock.

-

Bring all reagents and samples to room temperature before use.

3. Sample Preparation:

-

Collect whole blood and allow it to clot for 30 minutes at room temperature.

-

Centrifuge the sample at 1,000-2,000 x g for 15-20 minutes.[2][3]

-

Carefully collect the serum supernatant.

-

If not assayed immediately, store serum samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3]

4. Assay Procedure:

-

Determine the well layout for standards, blanks, and samples. It is recommended to run all in duplicate.[2]

-

Add 50-100 µL of each standard, blank (Standard Diluent), and serum sample to the appropriate wells.[2]

-

In some kits, a Detection Reagent A is added immediately after the sample.[2]

-

Cover the plate and incubate for 1-2 hours at 37°C.[2]

-

Aspirate the liquid from each well. Wash the wells 3 times with 1x Wash Buffer, ensuring to remove all residual liquid after the final wash by inverting the plate and blotting it on absorbent paper.[2]

-

Add 100 µL of the working Biotinylated Detection Antibody solution to each well.

-

Cover the plate and incubate for 30-60 minutes at 37°C.[2]

-

Repeat the wash step (step 5) for a total of 3-5 times.[2]

-

Add 100 µL of the working Streptavidin-HRP solution to each well.

-

Cover the plate and incubate for 30-50 minutes at 37°C.

-

Repeat the wash step (step 8), ensuring a thorough wash for a total of 5 times.[2]

-

Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[2] The solution will turn blue.

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[2][4]

Data Presentation: C-Peptide ELISA

| Parameter | Typical Value | Source |

| Assay Type | Solid Phase Sandwich ELISA | [1] |

| Assay Range | 7.8 - 500 pg/mL | [1] |

| Sensitivity | < 3 pg/mL | [1] |

| Sample Type | Serum, Plasma, Cell Culture Supernatants | [1][2] |

| Required Sample Volume | 50 - 100 µL per well | [1][2] |

| Incubation Time | ~3 hours | [1] |

| Detection Wavelength | 450 nm | [2] |

Visualization: C-Peptide ELISA Workflow

Caption: Workflow for a typical C-Peptide Sandwich ELISA.

Section 2: Measurement of CXCL10 (IP-10) in Serum

Application Notes

CXCL10, also known as IP-10, is a small cytokine belonging to the CXC chemokine family. It is secreted by various cells, including monocytes, endothelial cells, and fibroblasts, in response to interferon-gamma (IFN-γ). CXCL10 plays a critical role in the immune response by recruiting activated T cells, monocytes, and NK cells to sites of inflammation. Elevated levels of CXCL10 in serum are associated with various inflammatory conditions, autoimmune diseases, viral infections, and certain cancers, making it a valuable biomarker for disease activity and therapeutic response. Similar to C-Peptide, the most widely used method for its quantification in serum is the sandwich ELISA.

Experimental Protocol: CXCL10 (IP-10) Sandwich ELISA

This protocol is a generalized procedure. Always consult the manufacturer's instructions for the specific kit being used.[4]

1. Materials Required (Not typically supplied):

-

Microplate reader with wavelength correction at 540 nm or 570 nm is recommended.[4]

-

Precision pipettes and disposable tips.

-

Deionized or double-distilled water.

-

Wash bottle or automated plate washer.

-

Absorbent paper.

2. Reagent Preparation:

-

Bring all reagents to room temperature before use.

-

Assay Diluent: Provided in the kit.

-

Standards: Reconstitute and serially dilute the CXCL10 standard as per the kit manual to create a standard curve.

-

Wash Buffer: Dilute concentrated wash buffer to 1x with deionized water.

-

Conjugate: Prepare the working dilution of the antibody-enzyme conjugate.

3. Sample Preparation:

-

Follow the same procedure as for C-Peptide serum preparation (clotting, centrifugation).

-

Store serum aliquots at -20°C or -80°C if not used immediately.[2] Avoid repeated freeze-thaw cycles.[2]

4. Assay Procedure:

-

Determine the well layout for standards, controls, and samples (run in duplicate).[4]

-

Add 75 µL of Assay Diluent to each well designated for serum samples.[4]

-

Add 75 µL of each standard, control, or serum sample to the appropriate wells.[4]

-

Cover the plate with a sealer and incubate for 2 hours at room temperature.[4]

-

Aspirate and wash each well 4 times with 1x Wash Buffer.[4]

-

Add 200 µL of the CXCL10 Conjugate to each well.[4]

-

Cover the plate and incubate for 2 hours at room temperature.[4]

-

Repeat the aspiration and wash step (step 5).

-

Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.[4]

-

Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.

-

Read the optical density at 450 nm within 30 minutes. Use a wavelength correction of 540 nm or 570 nm if available.[4]

Data Presentation: CXCL10 (IP-10) ELISA

| Parameter | Typical Value | Source |

| Assay Type | Solid Phase Sandwich ELISA | [4] |

| Assay Range | 7.8 - 500 pg/mL | [4] |

| Sensitivity | 4.46 pg/mL | [4] |

| Sample Type | Serum, Plasma, Saliva, Urine, Cell Culture Supernates | [4] |

| Required Serum Volume | 75 µL per well | [4] |

| Assay Length | ~4.5 hours | [4] |

| Specificity | Natural and recombinant human IP-10 | [4] |

Section 3: Measurement by Mass Spectrometry

Application Notes

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the absolute quantification of peptides and proteins in complex biological matrices like serum.[5] This method offers high sensitivity and specificity, often exceeding that of immunoassays. For analytes like C-Peptide or CXCL10, a common approach is to use a "bottom-up" proteomics strategy. This involves digesting the entire serum proteome (or a fraction of it) with an enzyme like trypsin. Specific, unique peptides (proteotypic peptides) derived from the target protein are then monitored and quantified using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[6] This targeted approach allows for precise quantification by measuring the transition of a specific precursor ion to a product ion.[6]

General Protocol: LC-MS/MS for Peptide Quantification

1. Sample Preparation:

-

Depletion (Optional): Remove high-abundance proteins (e.g., albumin) from serum using immunoaffinity columns to improve detection of lower-abundance targets.

-

Denaturation & Reduction: Denature proteins with agents like urea and reduce disulfide bonds with DTT.

-

Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bonds from reforming.

-

Enzymatic Digestion: Digest proteins into smaller peptides using a specific protease, most commonly trypsin.

-

Desalting: Clean up the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridge) to remove salts and detergents that interfere with MS analysis.

-

Internal Standard: Spike the sample with a known quantity of a stable isotope-labeled version of the target peptide for accurate quantification.

2. LC Separation:

-

Inject the prepared peptide sample into a liquid chromatography system, typically a nano-flow or micro-flow HPLC/UPLC.

-

Separate the complex peptide mixture over a reverse-phase column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile). This separates peptides based on their hydrophobicity before they enter the mass spectrometer.

3. MS/MS Analysis:

-

The eluting peptides are ionized, typically by electrospray ionization (ESI), creating positively charged ions.[7]

-

The mass spectrometer is operated in MRM mode.

-

Q1 (First Quadrupole): Selects the specific mass-to-charge ratio (m/z) of the target precursor peptide ion.[6]

-

q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., nitrogen or argon).[6][7]

-

Q3 (Third Quadrupole): Selects a specific, high-intensity fragment ion (product ion) derived from the precursor.[6]

-

The detector measures the intensity of the selected product ion. By comparing this intensity to that of the stable isotope-labeled internal standard, the absolute quantity of the peptide in the original sample can be determined.

Data Presentation: Comparison of Methods

| Feature | Sandwich ELISA | LC-MS/MS |

| Principle | Antigen-Antibody Binding | Mass-to-Charge Ratio |

| Specificity | Dependent on antibody cross-reactivity | Very high; based on peptide mass and fragmentation |

| Sensitivity | pg/mL to ng/mL range | Can reach sub-pg/mL range |

| Throughput | High (96/384-well plates) | Lower; sequential sample injection |

| Multiplexing | Limited (typically single-plex) | High (can measure many peptides simultaneously) |

| Development Cost | High (antibody development) | High (instrument cost) |

| Sample Prep Time | Minimal | More extensive and complex |

Visualization: LC-MS/MS Workflow for Peptide Quantification

References

- 1. Porcine IL-10 ELISA Kit (KSC0101) - Invitrogen [thermofisher.com]

- 2. cloud-clone.com [cloud-clone.com]

- 3. fn-test.com [fn-test.com]

- 4. Human CXCL10/IP-10 ELISA - Quantikine DIP100: R&D Systems [rndsystems.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for CP-10 (S100A8) Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-10, also known as S100A8 or calgranulin A, is a calcium-binding protein belonging to the S100 family. It is predominantly expressed in cells of the myeloid lineage, such as neutrophils and monocytes.[1] this compound typically forms a heterodimer with S100A9 to create calprotectin, a potent antimicrobial and pro-inflammatory mediator. Elevated expression of this compound is observed in a multitude of inflammatory conditions and various cancers, making it a significant biomarker and a potential therapeutic target in drug development. Immunohistochemistry (IHC) is a vital technique for visualizing the expression and localization of this compound within the tissue microenvironment, providing critical insights into its role in disease pathogenesis.

These application notes provide a detailed protocol for the immunohistochemical staining of this compound (S100A8) in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Signaling Pathway of this compound (S100A8/A9)

This compound, as part of the S100A8/A9 heterodimer (calprotectin), is released during inflammation and cellular stress. It exerts its pro-inflammatory effects by engaging with pattern recognition receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB, which in turn upregulates the expression of various inflammatory cytokines and chemokines.

Caption: this compound (S100A8/A9) signaling cascade.

Experimental Protocol: Immunohistochemistry for this compound (S100A8)

This protocol is intended for the chromogenic detection of human this compound (S100A8) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

-

FFPE tissue sections (4-5 µm) on positively charged slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water (dH₂O)

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

-

Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

-

Primary Antibody: Rabbit polyclonal to S100A8 or a validated monoclonal antibody.

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting Medium

Procedure

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 30-60 minutes.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded ethanol series: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

-

Rinse in dH₂O for 5 minutes.

-

-

Antigen Retrieval:

-

Heat-Induced Epitope Retrieval (HIER): This is the most common method.[2][3][4]

-

Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool in the buffer for 20-30 minutes at room temperature.

-

Rinse slides in dH₂O, then in PBS/TBS.

-

-

-

Blocking Endogenous Peroxidase:

-

Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS/TBS three times for 5 minutes each.

-

-

Blocking Non-Specific Binding:

-

Incubate sections with Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Drain blocking buffer from slides (do not rinse).

-

Dilute the primary anti-S100A8 antibody in PBS/TBS with 1% BSA. A starting dilution of 0.1-1 µg/mL is recommended for polyclonal antibodies; optimization is required.[5]

-

Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS/TBS three times for 5 minutes each.

-

Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at room temperature in a humidified chamber.

-

-

Detection:

-

Rinse slides with PBS/TBS three times for 5 minutes each.

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.

-

Stop the reaction by rinsing the slides with dH₂O.

-

-

Counterstaining:

-

Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.

-

"Blue" the sections by rinsing in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear in two changes of xylene.

-

Apply a drop of mounting medium and place a coverslip.

-

Quantitative Data Summary

| Step | Reagent/Parameter | Concentration/Setting | Incubation Time | Temperature |

| Deparaffinization | Baking | N/A | 30-60 min | 60°C |

| Xylene | 100% | 2 x 5 min | Room Temp | |

| Ethanol | 100%, 95%, 70% | 3 min each | Room Temp | |

| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 10-20 min | 95-100°C |

| Peroxidase Block | Hydrogen Peroxide | 3% | 10-15 min | Room Temp |

| Blocking | Normal Goat Serum | 10% in PBS/TBS | 30-60 min | Room Temp |

| Primary Antibody | Anti-S100A8 (polyclonal) | 0.1-1 µg/mL | Overnight | 4°C |

| Secondary Antibody | HRP-conjugated | Manufacturer's dilution | 30-60 min | Room Temp |

| Detection | DAB Substrate | As per kit | 2-10 min | Room Temp |

| Counterstain | Hematoxylin | Ready-to-use | 0.5-2 min | Room Temp |

Experimental Workflow Diagram

References

- 1. High expression of S100A8 and S100A9 is associated with poor disease-free survival in patients with cancer: a systematic review and meta-analysis - Koh - Translational Cancer Research [tcr.amegroups.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. novoprolabs.com [novoprolabs.com]

Application Notes and Protocols for CP-10 ELISA Kit

Introduction

CP-10, also known as Calprotectin or S100A8/S100A9, is a calcium- and zinc-binding protein complex predominantly expressed and secreted by neutrophils and monocytes.[1][2][3] It serves as a crucial biomarker for inflammation, particularly in the gastrointestinal tract, where fecal calprotectin levels are a reliable indicator of inflammatory bowel disease (IBD).[1][2][3] Elevated levels of this compound have also been observed in various other inflammatory conditions and are being investigated in rheumatology, oncology, and infectious diseases.[3][4] This document provides a detailed protocol for the quantitative determination of this compound in various biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit, along with comprehensive validation data.

Principle of the Assay

The this compound ELISA kit is a sandwich immunoassay designed to measure the concentration of this compound in samples such as serum, plasma, cell culture supernatants, urine, and fecal extracts.[1] The assay utilizes a microplate pre-coated with a monoclonal antibody specific for this compound. When the sample is added to the wells, this compound present in the sample binds to the immobilized antibody. Following a wash step, a second biotin-conjugated antibody specific for this compound is added, which binds to the captured this compound, forming a "sandwich". After another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. A final wash removes any unbound components, and a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of this compound in the sample and is measured spectrophotometrically.

Materials and Reagents

-

Pre-coated 96-well microplate

-

Standard (Lyophilized)

-

Biotinylated Detection Antibody

-

Streptavidin-HRP

-

Standard/Sample Diluent Buffer

-

Wash Buffer (25x concentrate)

-

TMB Substrate Solution

-

Stop Solution

-

Plate Sealer

-

Microplate reader capable of measuring absorbance at 450 nm

Note: Reagents may vary slightly between different kit manufacturers. Always refer to the specific kit manual for the exact contents.

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

-